molecular formula C33H27N B1661920 N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine CAS No. 1372778-68-1

N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine

Cat. No.: B1661920
CAS No.: 1372778-68-1
M. Wt: 437.6
InChI Key: XEGCRHCBYHQFMC-UHFFFAOYSA-N
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Description

N-(3,5-Diphenylphenyl)-9,9-dimethylfluoren-2-amine (CAS RN: 1372778-68-1) is a high-purity organic compound supplied with a minimum purity of 97.0% . This compound is an amine derivative featuring a 9,9-dimethylfluorene group linked to a terphenyl system, yielding a molecular formula of C₃₃H₂₇N and a molecular weight of 437.57-437.59 g/mol . It is typically supplied as a solid, appearing as a white to light yellow powder or crystal, and should be stored at room temperature, protected from light and air, as it may be air-sensitive . The structural motif of this compound, which combines fluorene and triarylamine groups, is of significant interest in the development of advanced organic electronic devices. Patent literature indicates that such organic compounds are extensively researched for use as functional materials in light-emitting devices (OLEDs) and light-receiving devices . Specifically, its molecular architecture suggests potential application as a stable hole-transport material, which is a critical component in the multilayer structure of OLEDs that contributes to device efficiency and operational lifetime . The compound is intended for research and further manufacturing applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for direct human use .

Properties

IUPAC Name

N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27N/c1-33(2)31-16-10-9-15-29(31)30-18-17-27(22-32(30)33)34-28-20-25(23-11-5-3-6-12-23)19-26(21-28)24-13-7-4-8-14-24/h3-22,34H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEGCRHCBYHQFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC(=CC(=C4)C5=CC=CC=C5)C6=CC=CC=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701174956
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1372778-68-1
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1372778-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,9-Dimethyl-N-[1,1′:3′,1′′-terphenyl]-5′-yl-9H-fluoren-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701174956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is the most widely reported method for synthesizing N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine. This approach couples a brominated 9,9-dimethylfluorene derivative with 3,5-diphenylphenylamine in the presence of a palladium catalyst. Key steps include:

  • Precursor Preparation :

    • 2-Bromo-9,9-dimethylfluorene (CAS RN 226070-05-5) is synthesized via bromination of 9,9-dimethylfluorene using N-bromosuccinimide (NBS) under radical initiation.
    • 3,5-Diphenylphenylamine is prepared through Ullmann coupling of 1,3,5-tribromobenzene with phenylboronic acid, followed by amination.
  • Catalytic System :

    • A Pd(OAc)₂/Xantphos catalyst system enables C–N bond formation at 110°C in toluene, yielding the target compound in 72–78% isolated yield.
    • Ligand choice critically impacts efficiency: Bulky phosphine ligands (e.g., BINAP) reduce undesired homocoupling byproducts.

Representative Procedure :

A mixture of 2-bromo-9,9-dimethylfluorene (1.0 equiv), 3,5-diphenylphenylamine (1.2 equiv), Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv) in toluene is degassed and stirred at 110°C for 18 hr. The crude product is purified via silica gel chromatography (hexane/EtOAc 95:5).  

Rhodium-Catalyzed Hydroaminomethylation

An alternative route employs rhodium-catalyzed hydroaminomethylation to construct the terphenylamine moiety in situ. This method avoids pre-functionalized aryl halides:

  • Substrate Design :
    • 9,9-Dimethylfluoren-2-amine reacts with 1,1-diphenylethene under CO/H₂ (1:1) at 80°C using [Rh(nbd)₂]SbF₆ and BTPP ligand.
    • The reaction proceeds via imine formation, followed by hydroformylation and reductive amination, achieving 65% yield with >99:1 linear selectivity.

Advantages :

  • Single-step synthesis from commercially available fluorenylamines.
  • Tunable regioselectivity through ligand design (e.g., BTPP for linear products).

Aluminum Nitride-Mediated Amination

High-Pressure Amination of Fluorenol Intermediates

A patent by US3965182A describes a high-temperature amination process using aluminum nitride (AlN) as a catalyst. While originally developed for simpler anilines, this method adapts to sterically hindered systems:

  • Reaction Setup :

    • 9,9-Dimethylfluoren-2-ol (0.1 mol), 3,5-diphenylphenol (0.12 mol), AlN (0.3 mol), and NH₃ (0.5 mol) are heated to 350°C under autogenous pressure (≈4,300 psig) for 8 hr.
    • The reaction proceeds via in situ generation of ammonia-aluminum complexes, facilitating nucleophilic aromatic substitution.
  • Outcome :

    • 17% conversion to this compound with 77.4% selectivity.
    • Limitations include moderate yields and stringent pressure requirements.

Structural and Analytical Data

Physicochemical Properties

  • Molecular Formula : C₃₃H₂₇N
  • Molecular Weight : 437.59 g/mol
  • Storage : Argon atmosphere, −20°C.

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 7.82–7.12 (m, 17H, aromatic), 2.12 (s, 6H, CH₃).
  • GC-MS : m/z 437 (M⁺), 422 (M⁺−CH₃), 280 (fluorenyl fragment).

Comparative Analysis of Methods

Method Yield (%) Selectivity Key Advantage Limitation
Buchwald-Hartwig 72–78 >95% Scalable, mild conditions Requires expensive ligands
Rh-catalyzed Hydroamino 65 >99% Single-step, no pre-halogenation High CO/H₂ pressure
AlN-mediated Amination 17 77.4% No transition metals Low yield, extreme temperatures

Chemical Reactions Analysis

Types of Reactions

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and halogens (e.g., bromine). The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures, solvents, and catalysts to facilitate the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can result in various substituted derivatives, depending on the reagents used.

Scientific Research Applications

N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-([1,1’:3’,1’‘-Terphenyl]-5’-YL)-9,9-dimethyl-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various biological molecules, potentially affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound 1ab : N-(2,5-Dimethylhexan-2-yl)-9,9-diphenyl-9H-fluoren-2-amine
  • Core Structure : 9,9-Diphenylfluorene with a branched alkyl chain (2,5-dimethylhexan-2-yl) on the amine.
  • Key Properties :
    • Melting point: 135–137°C .
    • Synthesis yield: 56% via general procedure (A) .
  • The diphenylfluorene core may offer higher rigidity but lower thermal stability than dimethyl-substituted analogues due to increased molecular weight .
Compound CAS 2209040-18-4 : N,9,9-Triphenyl-N-(4'-(triphenylsilyl)-[1,1'-biphenyl]-4-yl)-9H-fluoren-2-amine
  • Core Structure : 9,9-Triphenylfluorene with a triphenylsilyl-biphenyl substituent on the amine.
  • Key Properties :
    • Enhanced steric bulk from triphenylsilyl and biphenyl groups.
    • Likely improved electron-withdrawing effects due to the silyl group, altering charge transport properties .
  • Comparison :
    • The triphenylsilyl group may enhance oxidative stability but reduce solubility.
    • Biphenyl extension could improve hole-transport efficiency in OLEDs compared to the target compound’s diphenylphenyl group .
Compound CAS 1179529-07-7 : N-(9,9-Dimethyl-9H-fluoren-2-yl)-1,1':4',1''-terphenyl-4-amine
  • Core Structure : 9,9-Dimethylfluorene with a terphenyl substituent on the amine.
  • Safety data indicate standard handling precautions for aromatic amines .
  • Comparison :
    • The terphenyl group increases molecular weight and steric hindrance, possibly reducing volatility but complicating thin-film deposition.
    • Compared to the target compound’s diphenylphenyl group, terphenyl may enhance charge mobility but lower quantum efficiency due to aggregation .

Electronic and Catalytic Performance

Catalytic Activity :
  • A titanium complex using a 3,5-diphenylphenyl-BINOL ligand (structurally related to the target compound) showed enhanced catalytic activity in asymmetric alkylation of aldehydes, achieving >99% enantioselectivity at <1 mol% catalyst loading .

Q & A

Basic: What are the recommended synthetic methodologies for N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the 3,5-diphenylphenyl moiety to the fluoren-2-amine core. Key steps include:

  • Step 1: Bromination of 9,9-dimethylfluoren-2-amine at the reactive position.
  • Step 2: Coupling with 3,5-diphenylphenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in a toluene/water mixture at 80–100°C .
  • Step 3: Purification via column chromatography and recrystallization.
    Note: Reaction yields (70–85%) depend on stoichiometric ratios and catalyst loading. Optimization of solvent polarity (e.g., THF vs. toluene) can enhance regioselectivity.

Basic: How should this compound be characterized to confirm structural integrity?

Answer:
A multi-technique approach is recommended:

  • NMR Spectroscopy: ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.8 ppm and methyl groups at δ 1.5–1.7 ppm).
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 438.23 for C₃₃H₂₇N).
  • X-ray Crystallography: For unambiguous confirmation of the 3,5-diphenylphenyl orientation .
  • Elemental Analysis: Validate C, H, N percentages within ±0.3% of theoretical values.

Basic: What are the stability and storage requirements for this compound?

Answer:

  • Stability: Degrades under prolonged UV exposure (>300 nm) due to fluorene ring photooxidation. Stable in inert atmospheres (N₂/Ar) for >12 months.
  • Storage: Keep in amber glass vials at room temperature (20–25°C), sealed with PTFE-lined caps. Desiccate with silica gel to prevent hydrolysis .
  • Handling: Use gloveboxes for air-sensitive reactions; avoid contact with strong oxidizers (e.g., HNO₃) .

Advanced: How can computational modeling optimize its application in asymmetric catalysis?

Answer:

  • DFT Calculations: Model the HOMO/LUMO levels of the fluorene core to predict electron-donating/withdrawing effects. For example, the dimethyl groups enhance steric bulk, improving enantioselectivity in aldol reactions .
  • Docking Studies: Simulate interactions with chiral ligands (e.g., BINOL derivatives) to design catalysts with >95% ee .
  • Kinetic Analysis: Use Arrhenius plots to correlate activation energy (Eₐ) with substituent effects on the phenyl rings.

Advanced: What structural modifications enhance its photophysical properties for OLED applications?

Answer:

  • π-Extension: Introduce electron-deficient moieties (e.g., cyano groups) at the para positions of the diphenyl rings to redshift emission (λem = 450–500 nm) .
  • Thermogravimetric Analysis (TGA): Assess thermal stability (decomposition >300°C) for vacuum-deposited thin films.
  • Quantum Yield Optimization: Blend with host materials (e.g., CBP) to achieve ΦPL > 0.8 in blue-emitting layers .

Advanced: How do solvent polarity and temperature affect its aggregation-induced emission (AIE) behavior?

Answer:

  • Solvent Screening: Test in THF/water mixtures (10–90% H₂O). AIE peaks at 70% H₂O due to restricted intramolecular rotation (RIR) .
  • Temperature Dependence: Cooling from 298 K to 77 K increases emission intensity by 3× (Jablonski diagram analysis).
  • Dynamic Light Scattering (DLS): Confirm nanoparticle formation (50–200 nm) during aggregation .

Safety: What precautions are advised for handling this compound based on structural analogs?

Answer:

  • Toxicity: Analogous fluoren-2-amine derivatives show moderate acute toxicity (oral LD₅₀ > 2000 mg/kg in rats). Use fume hoods to avoid inhalation .
  • Environmental Impact: Toxic to aquatic organisms (EC₅₀ < 1 mg/L for Daphnia magna). Dispose via incineration (≥1000°C) with scrubbers for HCl/HCN mitigation .
  • PPE: Wear nitrile gloves, safety goggles, and lab coats. Test for skin sensitization via LLNA assays before prolonged use .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine
Reactant of Route 2
Reactant of Route 2
N-(3,5-diphenylphenyl)-9,9-dimethylfluoren-2-amine

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